1-(2,3-Dichlorobenzyl)azetidine
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Overview
Description
1-(2,3-Dichlorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the 2,3-dichlorobenzyl group further enhances its chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorobenzyl)azetidine can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts like copper(II) triflate can significantly enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine derivatives with reduced functional groups.
Scientific Research Applications
1-(2,3-Dichlorobenzyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorobenzyl)azetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring facilitates its reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: Four-membered nitrogen-containing heterocycles with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness: 1-(2,3-Dichlorobenzyl)azetidine stands out due to its unique combination of the azetidine ring and the 2,3-dichlorobenzyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-4-1-3-8(10(9)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI Key |
PZUKESOPLKBPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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